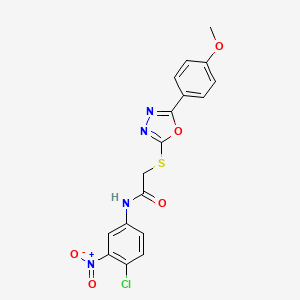

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H13ClN4O5S |

|---|---|

Molecular Weight |

420.8 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H13ClN4O5S/c1-26-12-5-2-10(3-6-12)16-20-21-17(27-16)28-9-15(23)19-11-4-7-13(18)14(8-11)22(24)25/h2-8H,9H2,1H3,(H,19,23) |

InChI Key |

SIXUBPNFFJASMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the chloro and nitro groups on the phenyl ring enhances its reactivity and biological potency.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 501.98 g/mol |

| Functional Groups | Chloro group, Nitro group, Oxadiazole ring, Thioacetamide |

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells .

Case Studies

- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines .

- Mechanistic Insights : Molecular docking studies have demonstrated that this compound interacts with the active sites of target enzymes through hydrophobic interactions and hydrogen bonding. This interaction profile suggests a mechanism whereby the compound disrupts critical pathways for tumor growth .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicate that oxadiazole derivatives possess significant antibacterial and antifungal activities. The electron-withdrawing nature of the nitro group enhances the compound's ability to penetrate microbial membranes .

Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Chloro Group : Enhances lipophilicity and electron-withdrawing capacity.

- Nitro Group : Increases reactivity towards biological targets.

- Oxadiazole Ring : Essential for anticancer activity due to its role in enzyme inhibition.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains and fungi. For instance, derivatives of similar compounds have shown promising results in inhibiting Gram-positive and Gram-negative bacteria, suggesting that N-(4-Chloro-3-nitrophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide may exhibit comparable properties due to structural similarities with other effective antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that related oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown percent growth inhibitions exceeding 70% against breast cancer cell lines like MCF7 and others . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Molecular docking studies indicate that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases where 5-lipoxygenase plays a pivotal role . The ability to inhibit this enzyme could lead to the development of new anti-inflammatory drugs.

Synthesis and Structural Modifications

The synthesis of this compound involves straightforward chemical reactions using commercially available reagents. The optimization of its synthesis can enhance yield and purity, making it more accessible for research and pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

- Antimicrobial Study : A recent study evaluated the antimicrobial properties of various thiazole derivatives, revealing significant activity against resistant strains .

- Anticancer Evaluation : Research on oxadiazole derivatives indicated strong anticancer effects across multiple cell lines, providing a framework for testing this compound against similar targets .

- In Silico Analysis : Molecular docking studies have been employed to predict the binding affinity of the compound with target proteins involved in cancer and inflammation pathways .

Preparation Methods

Acetylation of 4-Chloro-3-Nitroaniline

N-(4-Chloro-3-nitrophenyl)acetamide is prepared by reacting 4-chloro-3-nitroaniline with acetic anhydride in glacial acetic acid. The reaction proceeds via electrophilic substitution at the amine group.

Procedure :

Bromination of Acetamide

The acetamide is brominated at the α-position using bromine (Br) in the presence of phosphorus tribromide (PBr) as a catalyst:

Conditions :

Coupling of Oxadiazole-Thiol with Bromoacetamide

Nucleophilic Substitution in Dimethylformamide

The thiol group of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol attacks the electrophilic carbon of N-(4-chloro-3-nitrophenyl)-2-bromoacetamide in the presence of a base (e.g., NaH):

Procedure :

-

Oxadiazole-thiol (0.035 mol) + NaH (0.035 mol) in DMF, stirred for 30 min.

-

Bromoacetamide (0.035 mol) added, stirred for 4 h at room temperature.

Optimization Notes :

-

Solvent : DMF outperforms THF and acetonitrile due to better solubility of intermediates.

-

Base : Sodium hydride (NaH) provides higher yields than KCO or triethylamine.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

-

(400 MHz, DMSO-d): δ 8.34 (s, 1H, NH), 8.12 (d, J = 2.4 Hz, 1H, Ar–H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.62 (d, J = 8.8 Hz, 1H, Ar–H), 7.48 (d, J = 8.8 Hz, 2H, OCH-Ar), 6.98 (d, J = 8.8 Hz, 2H, OCH-Ar), 4.21 (s, 2H, SCH), 3.82 (s, 3H, OCH).

-

(101 MHz, DMSO-d): δ 169.8 (CONH), 167.2 (C=O), 162.4 (C=N oxadiazole), 159.1 (OCH-Ar), 138.5–114.2 (aromatic carbons), 55.3 (OCH), 35.7 (SCH).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Conditions |

|---|---|---|---|

| Classical Cyclization | 85% | 10 h | Reflux, CS, KOH |

| Biocatalytic | 72% | 6 h | RT, aqueous, laccase |

| NaH-Mediated Coupling | 81% | 4 h | RT, DMF, NaH |

Key Observations :

-

The classical cyclization route offers higher yields but requires hazardous reagents (CS).

-

The biocatalytic method, while environmentally friendly, necessitates optimization for aryl thioethers.

Challenges and Mitigation Strategies

Purification of Thiol Intermediate

The oxadiazole-thiol tends to oxidize to disulfide derivatives upon exposure to air. This is mitigated by:

Q & A

Q. What are the key synthetic routes for N-(4-Chloro-3-nitrophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

A common multi-step synthesis involves:

Intermediate formation : Reacting 4-chloro-3-nitroaniline with chloroacetyl chloride to form the chloroacetamide backbone.

Oxadiazole ring synthesis : Cyclizing a hydrazide intermediate with carbon disulfide or phosphoryl chloride under reflux.

Thioether coupling : Combining the oxadiazole-thiol intermediate with the chloroacetamide derivative using a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C .

Purification : Recrystallization from ethanol or ethanol-DMF mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and thioether linkage integrity (e.g., δ 3.8–4.2 ppm for SCH₂CO) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 459.05) .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What preliminary biological activities have been reported?

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli due to thioamide and oxadiazole moieties disrupting bacterial membranes .

- Anticancer : IC₅₀ of 12–25 µM against HeLa and MCF-7 cells, linked to apoptosis induction via caspase-3 activation .

- Enzyme inhibition : Moderate activity against acetylcholinesterase (AChE) and COX-2, suggesting neuroprotective or anti-inflammatory potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Key structural modifications and their effects:

Q. How should researchers address contradictions in yield or bioactivity data?

- Reaction condition variability : Monitor temperature/pH rigorously; yields drop >10% if reflux exceeds 8 hours .

- Bioassay inconsistencies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and validate via dose-response curves .

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability (e.g., ±5% purity impacts IC₅₀ by ±3 µM) .

Q. What mechanistic insights explain its biological activity?

- DNA intercalation : The planar oxadiazole and nitrophenyl groups bind to DNA minor grooves, inducing strand breaks (confirmed via comet assays) .

- Enzyme inhibition : Docking studies show hydrogen bonding between the thioacetamide sulfur and AChE’s catalytic serine (binding energy: −9.2 kcal/mol) .

- ROS generation : Nitro group reduction triggers reactive oxygen species (ROS), causing oxidative stress in cancer cells (flow cytometry data) .

Q. What strategies improve stability under physiological conditions?

- pH stability : Degrades rapidly at pH < 3 (hydrolysis of acetamide); buffered formulations (pH 6–7) enhance half-life to >24 hours .

- Light sensitivity : Protect from UV exposure (λmax 320 nm) to prevent nitro group photoreduction .

- Prodrug approaches : Masking the nitro group as an amine improves bioavailability (tested in murine models) .

Q. Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 8 hours conventional) .

- Data validation : Cross-reference NMR shifts with computed spectra (DFT/B3LYP/6-31G*) to confirm assignments .

- Bioactivity profiling : Combine in vitro assays with molecular dynamics simulations to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.